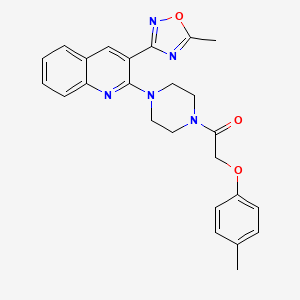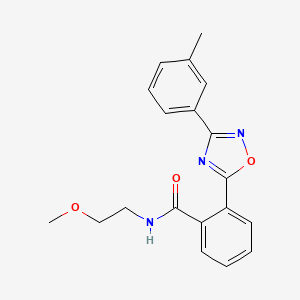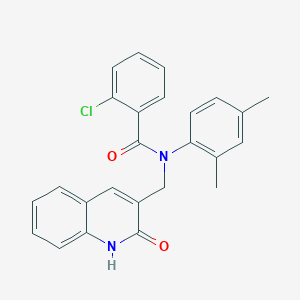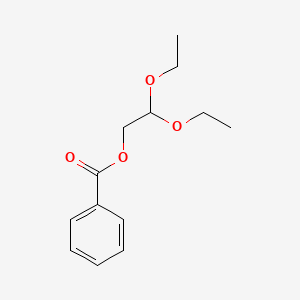
N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide, also known as POT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research. POT is a synthetic compound that is structurally similar to other thiophene-based compounds, which have been shown to possess various biological activities. In
Wissenschaftliche Forschungsanwendungen
N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been shown to possess various biological activities that make it a promising compound for biomedical research. One of the most significant applications of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is its potential use as a fluorescent probe for detecting amyloid fibrils, which are associated with various neurodegenerative diseases, such as Alzheimer's disease. Additionally, N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been shown to possess anticancer activity, making it a potential candidate for the development of new cancer therapies. Other potential applications of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide include its use as a photosensitizer for photodynamic therapy and as a tool for studying protein-protein interactions.
Wirkmechanismus
The mechanism of action of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is not fully understood, but it is believed to involve its ability to bind to specific targets, such as amyloid fibrils or cancer cells. Once bound, N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide may induce structural changes in these targets, leading to their destruction or inhibition. Additionally, N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide may interfere with various cellular processes, such as protein synthesis or DNA replication, leading to its biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide vary depending on the specific application and target. For example, in studies of its use as a fluorescent probe for detecting amyloid fibrils, N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been shown to bind specifically to these fibrils and emit fluorescence upon binding, allowing for their detection. In studies of its use as an anticancer agent, N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been shown to possess anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide in lab experiments is its specificity for certain targets, such as amyloid fibrils or cancer cells. This specificity allows for precise detection or targeting of these targets, which can be useful in various research applications. Additionally, N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is a synthetic compound, which means that its production can be easily scaled up for large-scale experiments. However, one of the limitations of using N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in some applications.
Zukünftige Richtungen
There are several future directions for research on N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide. One potential direction is the development of new fluorescent probes based on the structure of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide for the detection of other targets, such as proteins or nucleic acids. Additionally, further research is needed to fully understand the mechanism of action of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide, which could lead to the development of new drugs or therapies based on its biological effects. Finally, the synthesis and modification of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide and related compounds could lead to the development of new compounds with improved properties for various applications.
Synthesemethoden
The synthesis of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide involves a multistep process that includes the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form 3-phenyl-1,2,4-oxadiazole-5-carbonyl chloride. This intermediate is then reacted with 3-aminophenylthiophene-2-carboxamide to form N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide. The purity and yield of the final product can be improved by using various purification techniques, such as column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-18(16-10-5-11-25-16)20-15-9-4-8-14(12-15)19-21-17(22-24-19)13-6-2-1-3-7-13/h1-12H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBMWVVUGCVRRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693423.png)

![N-(3-acetamidophenyl)-8-bromo-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693453.png)
![N-[[4-(2-Amino-2-oxoethoxy)phenyl]methylideneamino]-2-hydroxyacetamide](/img/structure/B7693471.png)





